(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one
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Overview
Description
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is a chiral compound with a unique indolizine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of cyclization and reduction reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: Another related compound with similar chemical properties.
Tetrahydroquinoline: Shares some structural similarities and is used in various chemical and biological applications.
Uniqueness
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is unique due to its specific chiral configuration and the presence of the indolizine ring
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(8aS)-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,5,7H,2-4,6H2/t7-/m1/s1 |
InChI Key |
OGLYOSZBLDFBFC-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@H]2CC=CC(=O)N2C1 |
Canonical SMILES |
C1CC2CC=CC(=O)N2C1 |
Origin of Product |
United States |
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